molecular formula C7H10ClN3S B1597466 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine CAS No. 339017-83-3

6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine

Cat. No.: B1597466
CAS No.: 339017-83-3
M. Wt: 203.69 g/mol
InChI Key: DSESJTDYBTVWQY-UHFFFAOYSA-N
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Description

6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine (CAS: 339017-83-3) is a pyrimidine derivative with the molecular formula C₇H₁₀ClN₃S and a molecular weight of 203.69 g/mol. Structurally, it features a pyrimidine ring substituted at the 2-position with a methylsulfanyl (-SMe) group, at the 4-position with an ethylamine (-NHCH₂CH₃) group, and at the 6-position with a chlorine atom. This compound is utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine and sulfur-containing moieties. Key synonyms include MLS000326207 and CHEMBL1701825, and it is commercially available through suppliers such as LEAP CHEM CO., LTD..

Properties

IUPAC Name

6-chloro-N-ethyl-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3S/c1-3-9-6-4-5(8)10-7(11-6)12-2/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSESJTDYBTVWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363306
Record name 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339017-83-3
Record name 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a chloro group and a methylsulfanyl moiety, suggests various mechanisms of action that could be exploited for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been investigated for its role as an enzyme inhibitor , particularly due to its structural similarity to other biologically active pyrimidines. It is posited that the compound may inhibit key enzymes involved in cellular processes, leading to potential therapeutic effects, especially in cancer treatment .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties by interfering with DNA replication and cell proliferation. Studies have shown that similar pyrimidine derivatives can bind to DNA and inhibit the activity of enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .

Case Studies

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • Compound : this compound
    • Target : DHFR
    • Findings : Exhibited significant inhibitory activity against DHFR, suggesting a mechanism for anticancer efficacy through disruption of nucleotide synthesis pathways .
  • Cell Proliferation Studies :
    • Model : Various cancer cell lines
    • Results : The compound demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer agent. Further investigation into the specific pathways affected is warranted.

Anti-inflammatory Activity

Beyond its anticancer potential, this compound has also been assessed for anti-inflammatory properties. Pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.

Research Findings

  • In vitro studies have indicated that derivatives similar to this compound can suppress COX-2 activity effectively. For instance, compounds with similar structures reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrimidine derivatives:

Compound NameActivity TypeIC50/ED50 ValuesReference
This compoundAnticancer/DHFR InhibitionTBD
CelecoxibCOX Inhibition0.04 ± 0.01 μmol
IndomethacinCOX Inhibition9.17 μmol

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine. Research indicates that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. For instance, certain derivatives exhibited IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, demonstrating significant anti-inflammatory effects in vitro .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that derivatives related to this compound showed promising activity against both Gram-positive and Gram-negative bacteria. For example, one derivative displayed a minimum inhibitory concentration (MIC) of 0.10–1.00 μg/mL against various bacterial strains, outperforming standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or substituents can significantly influence its pharmacological properties:

  • Electron-Withdrawing and Electron-Donating Groups: The presence of specific functional groups can enhance or diminish the biological activity of the compound. For example, substituents that increase electron density on the pyrimidine ring have been shown to improve anti-inflammatory efficacy .

Case Studies

Case Study 1: Anti-inflammatory Activity Assessment

A study conducted on various pyrimidine derivatives, including this compound, utilized carrageenan-induced paw edema models in rats to assess anti-inflammatory effects. Results indicated that certain derivatives exhibited ED50 values comparable to indomethacin, a well-known NSAID, suggesting potential therapeutic applications in treating inflammatory conditions .

CompoundED50 (μM)Reference
Indomethacin9.17
This compoundTBD

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of this compound were screened against various bacterial strains. The most active compound demonstrated superior efficacy compared to ciprofloxacin, indicating its potential as a novel antibacterial agent .

Bacterial StrainMIC (μg/mL)Standard Drug MIC (μg/mL)
Staphylococcus aureus0.103.12
Escherichia coli0.503.12

Comparison with Similar Compounds

Comparison with Similar Pyrimidinamine Derivatives

Pyrimidinamine derivatives exhibit diverse biological and chemical properties depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine 2: -SMe; 4: -NHCH₂CH₃; 6: -Cl C₇H₁₀ClN₃S 203.69 339017-83-3 Ethylamine, sulfur-containing
6-Chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)-4-pyrimidinamine 2: Cyclopropyl; 4: -NHCH₂CF₃; 6: -Cl C₁₀H₁₁ClF₃N₃ 265.66 1514404-66-0 Trifluoroethyl group, cyclopropyl
6-Chloro-N-propyl-4-pyrimidinamine 2: Unsubstituted; 4: -NHCH₂CH₂CH₃; 6: -Cl C₇H₁₀ClN₃ 171.63 941294-33-3 Simple alkyl chain (propyl)
6-Chloro-N-(1-methylethyl)-2-(methylsulfonyl)-4-pyrimidinamine 2: -SO₂Me; 4: -NHCH(CH₃)₂; 6: -Cl C₈H₁₂ClN₃O₂S 249.72 1289386-49-7 Sulfonyl group, branched alkyl
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine 2: -Me; 4: -NHCH₂(furan-2-yl); 6: -Cl C₁₀H₁₀ClN₃O 223.66 1111698-32-8 Furan-containing substituent

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The methylsulfanyl (-SMe) group in the target compound provides moderate electron-donating effects, enhancing nucleophilic aromatic substitution (NAS) reactivity at the 6-chloro position. The trifluoroethyl (-CH₂CF₃) group in 1514404-66-0 introduces strong electronegativity, which may influence binding affinity in receptor-ligand interactions.

Conversely, the branched isopropyl (-CH(CH₃)₂) group in 1289386-49-7 may sterically hinder interactions in enzymatic pockets.

Heterocyclic Substituents :

  • The furan-2-ylmethyl group in 1111698-32-8 introduces a heteroaromatic ring, which could improve solubility in polar solvents or modulate metabolic pathways via cytochrome P450 interactions.

Physicochemical Properties: Limited data are available for direct comparisons of melting points or solubility. However, the sulfonyl derivative (1289386-49-7) has a higher density (1.368 g/cm³) due to the oxygen-rich sulfonyl group, whereas the target compound’s sulfur and chlorine content likely contribute to a density closer to 1.3–1.4 g/cm³ (estimated).

Preparation Methods

Synthesis of the Pyrimidine Core: Preparation of 6-chloro-2-substituted pyrimidines

The synthesis of the pyrimidine core bearing the 6-chloro substituent is a critical initial step. A well-documented approach involves the preparation of 4,6-dichloropyrimidines, which serve as versatile intermediates for further substitution.

  • Starting Materials and Key Reaction:

    • Methyl acetoacetate and acetamidine hydrochloride are reacted in the presence of potassium hydroxide in methanol to form 4-hydroxyl-2,6-dimethylpyrimidine.
    • This intermediate is then treated with phosphorus oxychloride and triethylamine under reflux to replace the hydroxyl group with chlorine, yielding 4-chloro-2,6-dimethylpyrimidine, a close analog to the target 6-chloro-2-substituted pyrimidine scaffold.
  • Reaction Conditions:

    • Reflux in methanol with potassium hydroxide for initial ring formation.
    • Subsequent chlorination with phosphorus oxychloride at controlled low temperatures (below 0°C during quenching) to prevent decomposition.
    • Purification involves extraction with ethyl acetate, drying over anhydrous sodium sulfate, and silica gel chromatography.
  • Yields and Purity:

    • The chlorination step typically yields around 105 g of 4-chloro-2,6-dimethylpyrimidine from 181 g of the hydroxyl precursor, indicating a moderate to good yield (~58%).
    • The product is obtained as white solids with high purity after chromatographic purification.

Introduction of the Methylsulfanyl Group at the 2-Position

The methylsulfanyl (–SCH3) group at the 2-position is generally introduced via nucleophilic substitution of a suitable leaving group on the pyrimidine ring.

  • General Method:

    • Starting from 2,4,6-trichloropyrimidine or 4,6-dichloropyrimidine derivatives, selective substitution at the 2-position can be achieved by reaction with methylthiolate sources (e.g., sodium methylthiolate or methylthiol in the presence of base).
    • The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the chlorine at position 2 is displaced by the methylsulfanyl group.
  • Reaction Conditions:

    • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
    • Mild heating (ambient to 60°C) is sufficient to promote substitution.
    • Bases such as triethylamine or N-ethyl-N,N-diisopropylamine can be used to facilitate the reaction and neutralize the released HCl.

N-Ethylation of the 4-Amino Group

The 4-amino substituent is functionalized to introduce the N-ethyl group, completing the structure of 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine.

  • Methodology:

    • The 4-amino group can be alkylated via reaction with ethyl halides (e.g., ethyl bromide or ethyl iodide) or through reductive alkylation using acetaldehyde and a reducing agent.
    • Alternatively, direct substitution on 4-chloropyrimidine derivatives with ethylamine can yield the N-ethyl substituted product.
  • Reaction Conditions:

    • Reactions are performed in solvents such as tetrahydrofuran (THF) or ethanol.
    • Temperature control is important to avoid over-alkylation or side reactions; room temperature to mild heating is typical.
    • Bases like sodium hydride or triethylamine may be used to deprotonate the amine and promote nucleophilicity.

Representative Preparation Procedure (Integrated Synthesis)

A plausible integrated synthetic route based on literature and patent disclosures is as follows:

Step Reaction Reagents & Conditions Notes
1 Formation of 4,6-dichloropyrimidine Methyl acetoacetate + acetamidine hydrochloride + KOH in methanol, reflux overnight; chlorination with POCl3 and triethylamine, reflux Yields 4,6-dichloropyrimidine intermediate
2 Introduction of methylsulfanyl group at 2-position Reaction of 4,6-dichloropyrimidine with sodium methylthiolate in DMF at 40-60°C Selective substitution at 2-position
3 N-ethylation at 4-amino position Reaction with ethylamine or ethyl halide in THF or ethanol, base-assisted, room temperature to mild heating Forms N-ethyl amino substituent
4 Purification Extraction with ethyl acetate, drying, silica gel chromatography Ensures high purity product

Additional Notes on Solvents and Reagents

  • Solvents: Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, ethyl acetate, and methanol are commonly used for these reactions. Solvent drying and purity are crucial to prevent side reactions.
  • Bases: Triethylamine, N-ethyl-N,N-diisopropylamine, and sodium hydride are frequently employed to facilitate nucleophilic substitutions and alkylations.
  • Temperature Control: Many steps require careful temperature management, especially during chlorination and quenching, to maintain yield and avoid decomposition.

Summary Table of Key Preparation Parameters

Preparation Step Starting Material(s) Reagents Solvent Temperature Yield (%) Notes
Pyrimidine ring formation and chlorination Methyl acetoacetate, acetamidine hydrochloride KOH, POCl3, triethylamine Methanol, POCl3 Reflux, 0°C quench ~58 Formation of 4,6-dichloropyrimidine
Methylsulfanyl substitution at 2-position 4,6-dichloropyrimidine Sodium methylthiolate DMF 40-60°C High SNAr reaction
N-ethylation at 4-position 2-(methylsulfanyl)-4,6-dichloropyrimidine Ethylamine or ethyl halide, base THF or ethanol RT to mild heat Moderate to high Alkylation or substitution
Purification Crude product Extraction, chromatography Ethyl acetate, silica gel Ambient - Ensures purity

Research Findings and Considerations

  • The selective substitution at the 2-position with methylsulfanyl is facilitated by the electron-deficient nature of the pyrimidine ring and the leaving ability of chlorine.
  • N-ethylation at the 4-amino position can be achieved efficiently under mild conditions, minimizing side reactions.
  • The overall synthetic route benefits from commercially available starting materials and straightforward reaction conditions.
  • Control of reaction parameters such as molar ratios, temperature, and solvent choice is critical to maximize yield and purity.
  • The use of bases like N-ethyl-N,N-diisopropylamine enhances nucleophilicity and reaction rates in substitution steps.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyrimidine ring. For example, introducing the ethylamine group at the 4-position through amination reactions under reflux conditions (e.g., using ethanol as a solvent). The methylsulfanyl group at the 2-position is typically introduced via thiolation reactions with methyl disulfide or via substitution of a leaving group (e.g., chloro) with methanethiolate . Characterization of intermediates using 1^1H/13^13C NMR and LC-MS is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify substituent positions and confirm purity. For instance, the methylsulfanyl group’s proton signal typically appears downfield (~2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves absolute configuration and bond geometries, particularly useful for analyzing steric effects of the N-ethyl group .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer :

  • Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
  • HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) confirms purity (>98% as per COA standards) .
  • Melting Point Determination : Compare observed melting points with literature values; discrepancies may indicate impurities or polymorphs .

Advanced Research Questions

Q. What computational strategies can predict the electronic effects of substituents on the pyrimidine ring?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess the electron-withdrawing/donating effects of the chloro and methylsulfanyl groups. Software like Gaussian or ORCA can model charge distribution and predict reactivity toward electrophiles/nucleophiles .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize regions of electron density to rationalize regioselectivity in further functionalization .

Q. How can contradictions in reported crystallographic data for similar pyrimidinamine derivatives be resolved?

  • Methodological Answer :

  • Data Re-refinement : Re-analyze raw diffraction data using updated software (e.g., SHELXL-2023) to correct for systematic errors or overfitting .
  • Twinned Crystal Analysis : Apply twin refinement protocols if crystal twinning is suspected, as observed in high-symmetry space groups .
  • Comparative Structural Databases : Cross-validate bond lengths/angles with entries in the Cambridge Structural Database (CSD) .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) using immobilized protein targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions, prioritizing the chloro and methylsulfanyl groups as key pharmacophores .

Q. How do steric effects of the N-ethyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Kinetic Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to compare degradation pathways against N-methyl or N-H analogs.
  • pH-Dependent NMR : Track protonation/deprotonation of the pyrimidine ring in D2_2O buffers (pH 1–13) to identify labile positions .

Methodological Notes

  • Avoid Common Pitfalls : Contradictions in melting points or spectral data often arise from insufficient purification or solvent residues. Always include control experiments with known standards .
  • Advanced Instrumentation : Synchrotron X-ray sources improve resolution for small-molecule crystallography, critical for resolving disorder in the methylsulfanyl group .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine
Reactant of Route 2
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6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine

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